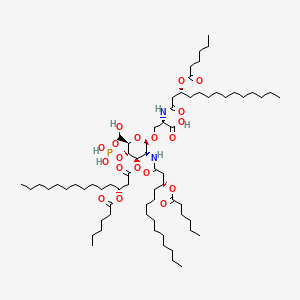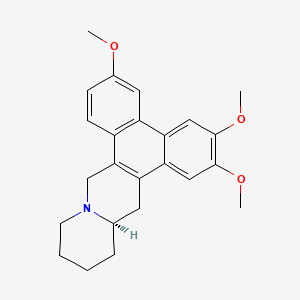
(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BN-201 is a small peptide molecule developed by Bionure, a biotechnology company, for its neuroprotective and myelination-promoting properties. It is primarily being investigated for the treatment of neurodegenerative diseases such as multiple sclerosis, acute optic neuritis, and glaucoma .
Preparation Methods
The preparation of BN-201 involves complex synthetic routesThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of peptide bonds and other chemical linkages . Industrial production methods for BN-201 are still under development, as the compound is currently in the clinical trial phase .
Chemical Reactions Analysis
BN-201 undergoes several types of chemical reactions, including:
Oxidation: BN-201 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced forms.
Substitution: BN-201 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BN-201 has a wide range of scientific research applications:
Chemistry: BN-201 is used as a model compound to study peptide synthesis and neuroprotective agents.
Biology: The compound is investigated for its role in promoting neuronal differentiation and remyelination.
Medicine: BN-201 is being developed as a therapeutic agent for neurodegenerative diseases, with a focus on multiple sclerosis and acute optic neuritis
Mechanism of Action
The mechanism of action of BN-201 involves targeting brain damage and neurodegeneration. Unlike conventional immunomodulating drugs, BN-201 stimulates remyelination by differentiating oligodendrocyte precursor cells into mature oligodendrocytes and promoting the formation of myelin sheaths around axons . This process helps protect the nervous system from damage and reverses existing damage through myelin repair .
Comparison with Similar Compounds
BN-201 is unique in its dual action of neuroprotection and remyelination. Similar compounds include:
Boron nitride: Known for its thermal and chemical stability, boron nitride is used in high-temperature equipment and metal casting.
Boron compounds with nitrogen donors: These compounds form stable addition complexes with Lewis bases and are used in various chemical applications. BN-201 stands out due to its specific application in neuroprotection and myelination, making it a promising candidate for treating neurodegenerative diseases
Properties
CAS No. |
1361200-34-1 |
|---|---|
Molecular Formula |
C25H38FN5O4 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[2-[(2-amino-2-oxoethyl)-[3-(2-oxopyrrolidin-1-yl)propyl]amino]-2-oxoethyl]-2-[2-(2-fluorophenyl)ethylamino]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C25H38FN5O4/c1-19(2)16-31(24(34)15-28-11-10-20-7-3-4-8-21(20)26)18-25(35)30(17-22(27)32)14-6-13-29-12-5-9-23(29)33/h3-4,7-8,19,28H,5-6,9-18H2,1-2H3,(H2,27,32) |
InChI Key |
ODCKWAPNRBCXHV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)O |
Canonical SMILES |
CC(C)CN(CC(=O)N(CCCN1CCCC1=O)CC(=O)N)C(=O)CNCCC2=CC=CC=C2F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cyclo(Tyr-Tyr) cyclo(tyrosyl-tyrosyl) dicyclotyrosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


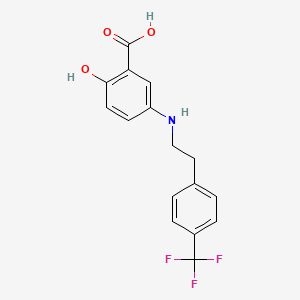
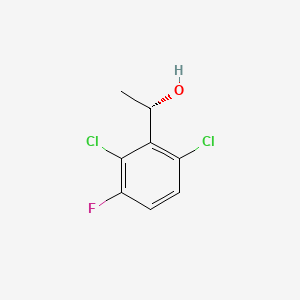
![Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-](/img/structure/B1669620.png)
![(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid](/img/structure/B1669621.png)
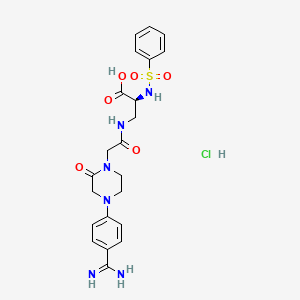
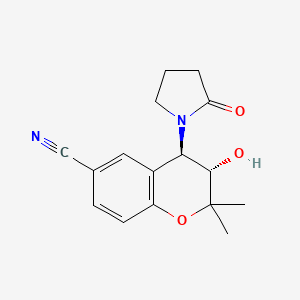
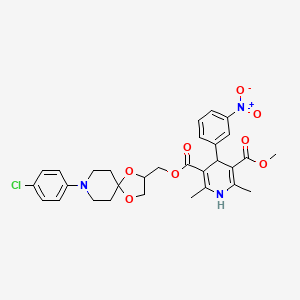
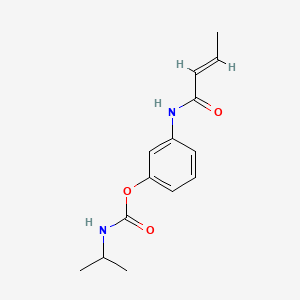
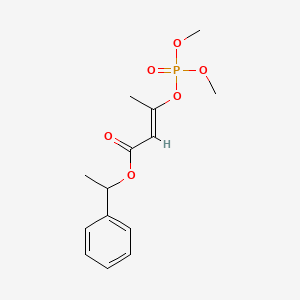
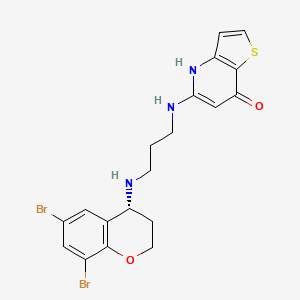
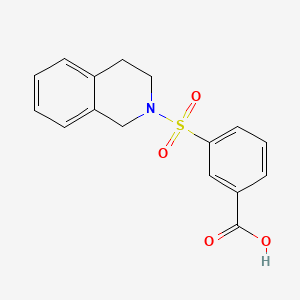
methanone](/img/structure/B1669636.png)
